molecular formula C20H23N3O5S B2585830 1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946219-10-9

1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No. B2585830
CAS RN: 946219-10-9
M. Wt: 417.48
InChI Key: ONFVYECCLDZBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, also known as SU4312, is a small molecule compound that has been widely used in scientific research. It was first synthesized by researchers at Sugen Inc. in the late 1990s and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Herbicidal Activity and Environmental Stability

Sulfonylureas, with similar structural features, are known for their herbicidal activity. Research indicates that the stability of such compounds can be influenced by abiotic factors such as pH, temperature, solvent, and surface conditions. For instance, sulfosulfuron, a related sulfonylurea herbicide, exhibits varying degrees of degradation under different environmental conditions, highlighting the impact of abiotic factors on its stability and efficacy as a herbicide (Saha & Kulshrestha, 2002).

Molecular Devices and Photoisomerization

Certain urea-linked compounds have been utilized in the construction of molecular devices, exploiting their ability to undergo photoisomerization. This process involves the structural transformation of a molecule in response to light, enabling the development of light-responsive materials. A study on cyclodextrin complexes and stilbene shows the potential of such compounds in self-assembling molecular devices, which could have implications for nanotechnology and material science (Lock et al., 2004).

Corrosion Inhibition

Urea derivatives have also been investigated for their corrosion inhibition properties. For example, triazinyl urea derivatives have demonstrated effectiveness in preventing mild steel corrosion in acidic environments. These compounds act by forming a protective layer on the metal surface, significantly reducing corrosion rates. This application is crucial for extending the lifespan of metal components in various industrial systems (Mistry et al., 2011).

Pharmaceutical Research

In pharmaceutical research, urea and its derivatives are explored for their therapeutic potential. While information on the specific compound is not directly available, related research indicates the exploration of urea derivatives for potential biological activities, including anticancer properties. For instance, certain urea compounds have been synthesized and evaluated for their antitumor activities, providing insights into the potential pharmaceutical applications of such molecules (Hu et al., 2018).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-13-19(15-6-4-5-7-16(15)22-13)29(25,26)11-10-21-20(24)23-17-9-8-14(27-2)12-18(17)28-3/h4-9,12,22H,10-11H2,1-3H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFVYECCLDZBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

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